5-(3-Aminophenyl)pyridin-2-amine
CAS No.: 503536-72-9
Cat. No.: VC11718104
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503536-72-9 |
|---|---|
| Molecular Formula | C11H11N3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 5-(3-aminophenyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H11N3/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,12H2,(H2,13,14) |
| Standard InChI Key | VFIDYXVNXZIHOL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)C2=CN=C(C=C2)N |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CN=C(C=C2)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Basic Properties
5-(3-Aminophenyl)pyridin-2-amine is characterized by a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a 3-aminophenyl moiety. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 503536-72-9 | |
| Molecular Formula | ||
| Molecular Weight | 185.22 g/mol | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
The absence of reported density and thermal stability data underscores the need for further experimental characterization. Structurally, the molecule’s planarity and conjugated π-system suggest potential for intermolecular interactions, which could influence its solubility and reactivity .
Tautomerism and Electronic Effects
Unlike 2-hydroxypyridine, which exhibits significant tautomerism between pyridone and hydroxypyridine forms, 5-(3-aminophenyl)pyridin-2-amine likely stabilizes in its amine form due to the electron-donating nature of the -NH group . The para-aminophenyl substituent may further delocalize electron density across the pyridine ring, enhancing its nucleophilicity at the pyridinic nitrogen. Computational studies of analogous compounds, such as 2-aminopyridine, reveal that amino groups significantly alter frontier molecular orbitals, affecting redox behavior .
Synthesis and Manufacturing
General Synthetic Strategies
While no direct synthesis of 5-(3-aminophenyl)pyridin-2-amine is documented, analogous routes for arylpyridines provide plausible methodologies:
Chichibabin Reaction Adaptations
The Chichibabin reaction, which employs sodium amide to aminate pyridine at the 2-position , could be modified to introduce the 3-aminophenyl group. For example, a Suzuki-Miyaura coupling between 5-bromopyridin-2-amine and 3-aminophenylboronic acid might yield the target compound .
Multi-Component Condensation
A protocol from RSC Medicinal Chemistry describes the synthesis of imidazo[1,2-a]pyridines via a three-component reaction involving pyridin-2-amine, aldehydes, and isocyanides . Adapting this method, 5-(3-aminophenyl)pyridin-2-amine could be synthesized by substituting the aldehyde component with a 3-nitrobenzaldehyde derivative, followed by nitro group reduction.
Representative Reaction Conditions
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Reactants: Pyridin-2-amine (1 eq), 3-nitrobenzaldehyde (1 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq)
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Catalyst: TosOH (0.2 eq)
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Solvent: MeOH
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Temperature: 70°C, 12 h
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Workup: Extraction with ethyl acetate, drying (NaSO), chromatography .
Challenges in Purification
The compound’s polar amino groups may complicate purification via silica gel chromatography due to strong adsorption. Alternative strategies, such as recrystallization from ethanol-water mixtures or reversed-phase HPLC, could improve yield and purity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
While experimental data are lacking, predictions based on structural analogs suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. The compound’s stability under acidic or basic conditions remains unverified, though the presence of amine groups implies susceptibility to protonation and oxidation .
Spectroscopic Fingerprints
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IR Spectroscopy: Expected N-H stretching vibrations at ~3300–3500 cm and aromatic C=C/C=N stretches at ~1500–1600 cm.
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H NMR: Pyridinic protons (δ 7.5–8.5 ppm), aromatic protons from the 3-aminophenyl group (δ 6.5–7.2 ppm), and -NH signals (δ ~5.0 ppm, broad) .
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MS: Molecular ion peak at m/z 185.22 (M) with fragmentation patterns indicative of pyridine ring cleavage .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve atom economy .
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Biological Screening: Evaluating anticancer, antimicrobial, and CNS-targeted activities in vitro.
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Computational Modeling: DFT studies to predict reactivity, binding affinities, and metabolic pathways.
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Green Chemistry Approaches: Exploring biocatalytic amination or solvent-free reactions to enhance sustainability.
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